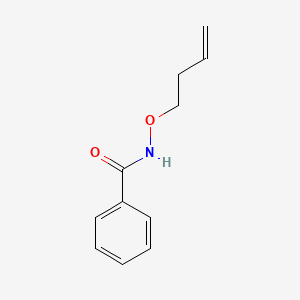

![molecular formula C6H4ClN3 B1316263 2-クロロ-3H-イミダゾ[4,5-c]ピリジン CAS No. 760912-66-1](/img/structure/B1316263.png)

2-クロロ-3H-イミダゾ[4,5-c]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-3H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods using different catalysts . A highly efficient, clean, and simple procedure for the synthesis of imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented . The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Molecular Structure Analysis

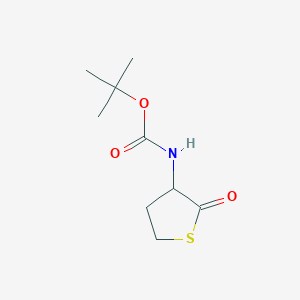

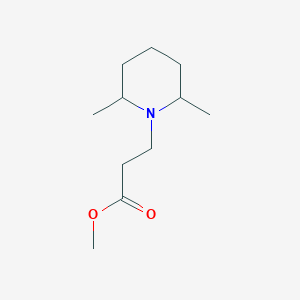

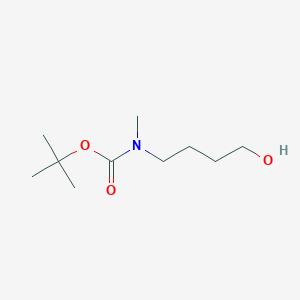

The molecular structure of 2-chloro-3H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The molecular formula is CHN with an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Chemical Reactions Analysis

Imidazopyridines have been known to undergo various chemical reactions. For instance, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .科学的研究の応用

中枢神経系(CNS)調節

イミダゾ[4,5-c]ピリジン構造を持つ化合物は、GABA A受容体ポジティブアロステリックモジュレーターとして特定されています。 これは、不安、不眠症、てんかんなどのCNS疾患の治療における潜在的な用途を示唆しています .

がん治療

イミダゾ[4,5-c]ピリジンは、プリンと構造的に類似しているため、がん細胞の機能に不可欠な細胞経路を阻害することができます。 これらはプロトンポンプ阻害剤、アロマターゼ阻害剤、およびNSAIDsとして機能し、がん治療に対する多面的なアプローチを提供します .

心臓血管の健康

2-クロロ-3H-イミダゾ[4,5-c]ピリジンの誘導体は、アンジオテンシンII受容体拮抗薬として研究されてきました。 これらの化合物は、高血圧症やその他の心臓血管疾患の治療法の開発に使用できる可能性があります .

抗炎症用途

イミダゾ[4,5-c]ピリジン誘導体の抗炎症特性により、新しい非ステロイド系抗炎症薬(NSAIDs)の開発候補となっています。 これは、現在の医薬品よりも副作用が少ない治療法につながる可能性があります .

抗菌剤および抗ウイルス剤

イミダゾ[4,5-c]ピリジン化合物は、抗菌および抗ウイルス活性を示します。 これは、特に抗生物質耐性の増加に伴い、新しい抗生物質や抗ウイルス薬を開発する可能性を開きます .

農業用途

農業では、これらの化合物は、広葉植物の芽の処理やげっ歯類の防除に使用されてきました。 この分野におけるそれらの応用は、より効果的で標的を絞った害虫防除戦略につながる可能性があります .

材料科学

イミダゾ[4,5-c]ピリジン誘導体は、発光特性を持つため、光電子デバイス、センサー、および共焦点顕微鏡およびイメージング用の発光体としての用途が検討されています .

創薬

イミダゾ[4,5-c]ピリジンの「薬物偏見」骨格は、医薬品化学において貴重な構造となっています。 それらは、幅広い用途により、新しい生物活性物質の探索において重要な役割を果たしています .

作用機序

Target of Action

The primary targets of 2-chloro-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors are known to play a crucial role in numerous disease conditions . The compound also targets IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

2-chloro-3H-imidazo[4,5-c]pyridine interacts with its targets as a positive allosteric modulator . This means it enhances the effect of natural neurotransmitters, leading to increased receptor activity . The compound’s interaction with IKK-ɛ and TBK1 leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The collective results of biochemical and biophysical properties foreground its medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, which are compounds with similar physical or chemical properties, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 2-chloro-3H-imidazo[4,5-c]pyridine’s action are largely dependent on its targets and mode of action. As a positive allosteric modulator of GABA A receptors, it can enhance inhibitory neurotransmission . Its interaction with IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, potentially influencing immune response, inflammation, and cell survival .

Action Environment

The action, efficacy, and stability of 2-chloro-3H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the same targets . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability .

将来の方向性

The future directions in the research of imidazopyridines include the development of new synthetic methods, exploration of their biological activities, and their potential therapeutic applications . The structural diversity and wide range of biological activities of imidazopyridines make them promising candidates for future drug discovery and development .

生化学分析

Biochemical Properties

2-chloro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are involved in cell cycle regulation . The compound acts as an inhibitor of these enzymes, thereby affecting cell proliferation. Additionally, 2-chloro-3H-imidazo[4,5-c]pyridine interacts with GABA_A receptors, acting as a positive allosteric modulator

Cellular Effects

The effects of 2-chloro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle . It also affects cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis . Furthermore, 2-chloro-3H-imidazo[4,5-c]pyridine influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-chloro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDKs and Aurora kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with GABA_A receptors involves binding to a specific allosteric site, enhancing the receptor’s response to GABA and increasing chloride ion influx . This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-3H-imidazo[4,5-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-chloro-3H-imidazo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 2-chloro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-chloro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-chloro-3H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2-chloro-3H-imidazo[4,5-c]pyridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 2-chloro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-chloro-3H-imidazo[4,5-c]pyridine to specific subcellular compartments, enhancing its efficacy. For example, phosphorylation of the compound can influence its binding affinity to target proteins and its overall activity.

特性

IUPAC Name |

2-chloro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKFCDIBTRVSQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

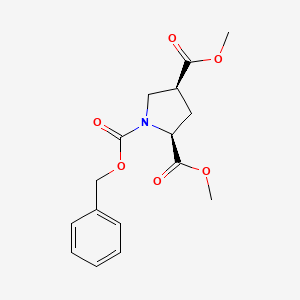

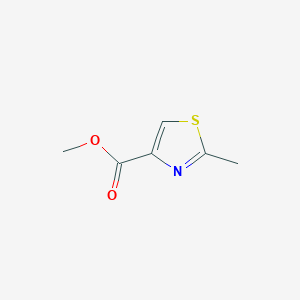

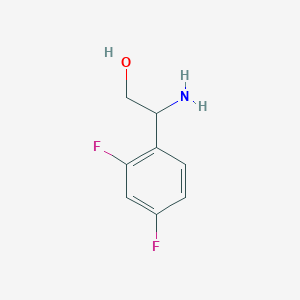

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)